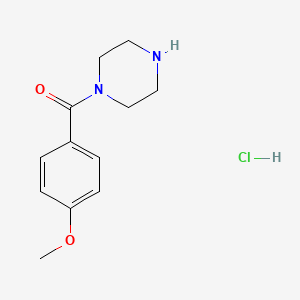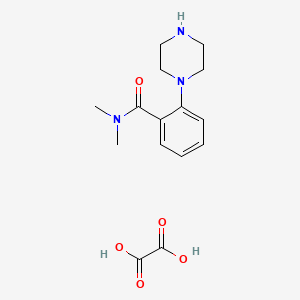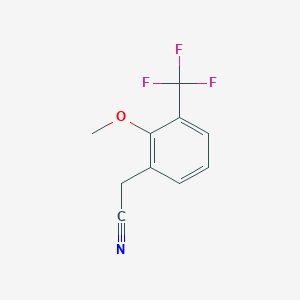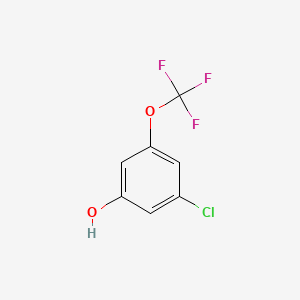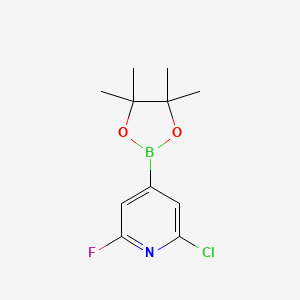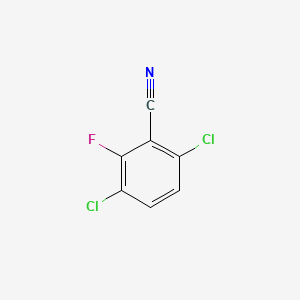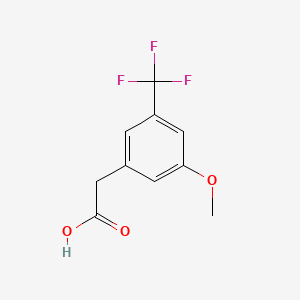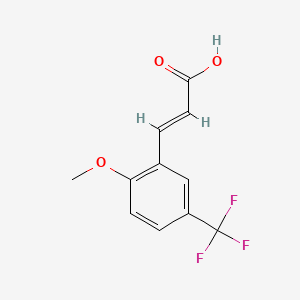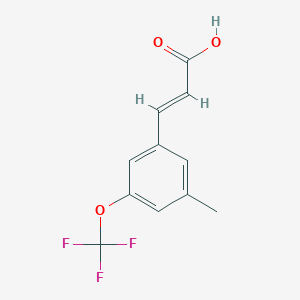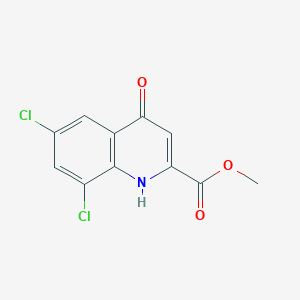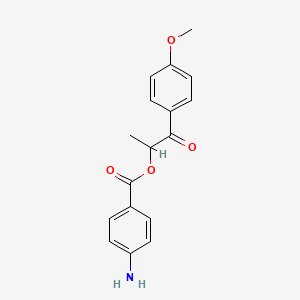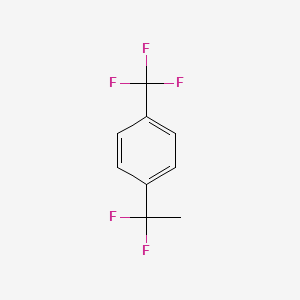
1-(1,1-Difluoroethyl)-4-(trifluoromethyl)benzol
Übersicht
Beschreibung
1-(1,1-Difluoroethyl)-4-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C9H7F5 and its molecular weight is 210.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(1,1-Difluoroethyl)-4-(trifluoromethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1,1-Difluoroethyl)-4-(trifluoromethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Proteomforschung
Diese Verbindung wird in der Proteomik verwendet, dem Studium von Proteomen und ihren Funktionen. Insbesondere wird sie zur Identifizierung und Quantifizierung von Proteinen eingesetzt, um deren Struktur, Funktion und Wechselwirkungen zu verstehen. Die einzigartigen Eigenschaften der Verbindung, wie z. B. ihre fluorierten Gruppen, machen sie für die Markierung von Proteinen oder Peptiden geeignet, um die Nachweisgrenze in der massenspektrometrischen Proteomik zu verbessern .
Organische Synthese
In der organischen Synthese dient dieses Molekül als Baustein für die Herstellung komplexerer Moleküle. Seine Trifluormethylgruppe ist besonders wertvoll, um Fluor in Zielmoleküle einzuführen, was die chemischen und physikalischen Eigenschaften dieser Verbindungen, wie z. B. die erhöhte Stabilität und Bioverfügbarkeit, deutlich verändern kann .
Medizinische Chemie
Die Struktur der Verbindung ist in der medizinischen Chemie von Vorteil für die Entwicklung neuer Pharmazeutika. Das Vorhandensein von Difluoroethyl- und Trifluormethylgruppen kann die metabolische Stabilität potenzieller Medikamentenkandidaten verbessern, wodurch sie resistenter gegen enzymatischen Abbau werden .
Materialwissenschaft
In der Materialwissenschaft kann „1-(1,1-Difluoroethyl)-4-(trifluoromethyl)benzol“ verwendet werden, um die Oberflächeneigenschaften von Materialien zu modifizieren. Es kann Hydrophobizität verleihen, was für die Herstellung abweisender Beschichtungen oder die Verbesserung der Haltbarkeit von Materialien nützlich ist, die rauen Umgebungen ausgesetzt sind .
Agrarchemie
Diese Verbindung kann Anwendungen in der Agrarchemie finden, insbesondere in der Synthese von Pestiziden oder Herbiziden. Die Fluoratome könnten zur Selektivität und Wirksamkeit solcher Mittel beitragen und wirksamen Schutz vor Schädlingen und Unkräutern bieten, während gleichzeitig die Umweltauswirkungen minimiert werden .
Analytische Chemie
In der analytischen Chemie kann es als Standard- oder Referenzverbindung in verschiedenen chromatographischen Techniken verwendet werden. Seine eindeutige chemische Signatur ermöglicht eine genaue Kalibrierung und Quantifizierung ähnlicher Verbindungen in komplexen Mischungen .
Umweltwissenschaften
Die Stabilität und Trägheit der Verbindung machen sie zu einem Kandidaten für die Untersuchung von Umwelttransport- und Abbauprozessen. Forscher können ihre Bewegung und Umwandlung in verschiedenen Ökosystemen verfolgen, um das Schicksal ähnlicher organischer Schadstoffe zu verstehen .
Fluorchemieforschung
Schließlich ist sie ein wichtiges Thema in der Fluorchemieforschung. Wissenschaftler erforschen die Reaktivität und Eigenschaften fluorierter Verbindungen, die in vielen Bereichen, darunter Pharmazeutika, Agrochemikalien und fortschrittliche Materialien, unerlässlich sind .
Wirkmechanismus
Target of Action
Compounds with trifluoromethyl groups are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
It’s known that trifluoromethylation involves the addition of a trifluoromethyl group to carbon-centered radical intermediates .
Biochemical Pathways
The trifluoromethylation process, which this compound may be involved in, is a key transformation in the research and development of drugs, agrochemicals, and functional materials .
Result of Action
The introduction of a trifluoromethyl group onto aromatic rings is a significant transformation in medicinal chemistry and related fields .
Biochemische Analyse
Biochemical Properties
1-(1,1-Difluoroethyl)-4-(trifluoromethyl)benzene plays a crucial role in various biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The trifluoromethyl group, in particular, is known to enhance the lipophilicity and metabolic stability of the compound, which can influence its interaction with biological targets . This compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics . The nature of these interactions often involves the inhibition or modulation of enzyme activity, leading to altered metabolic pathways.
Cellular Effects
The effects of 1-(1,1-Difluoroethyl)-4-(trifluoromethyl)benzene on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, 1-(1,1-Difluoroethyl)-4-(trifluoromethyl)benzene can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
At the molecular level, 1-(1,1-Difluoroethyl)-4-(trifluoromethyl)benzene exerts its effects through various mechanisms. One of the primary mechanisms involves the binding interactions with biomolecules, such as enzymes and receptors . This compound can act as an enzyme inhibitor or activator, depending on the specific target. For example, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, leading to reduced metabolism of specific substrates . Additionally, 1-(1,1-Difluoroethyl)-4-(trifluoromethyl)benzene can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 1-(1,1-Difluoroethyl)-4-(trifluoromethyl)benzene in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to 1-(1,1-Difluoroethyl)-4-(trifluoromethyl)benzene can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 1-(1,1-Difluoroethyl)-4-(trifluoromethyl)benzene vary with different dosages in animal models. At low doses, this compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and other adverse effects . Threshold effects have been observed, where a certain dosage level must be reached before significant biochemical or physiological changes occur. High doses of 1-(1,1-Difluoroethyl)-4-(trifluoromethyl)benzene can result in hepatotoxicity, nephrotoxicity, and other organ-specific toxicities.
Metabolic Pathways
1-(1,1-Difluoroethyl)-4-(trifluoromethyl)benzene is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. The interaction with these enzymes can affect metabolic flux and alter the levels of specific metabolites. Additionally, 1-(1,1-Difluoroethyl)-4-(trifluoromethyl)benzene can influence the activity of other metabolic enzymes, further impacting metabolic pathways.
Transport and Distribution
The transport and distribution of 1-(1,1-Difluoroethyl)-4-(trifluoromethyl)benzene within cells and tissues are facilitated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of 1-(1,1-Difluoroethyl)-4-(trifluoromethyl)benzene can influence its biochemical activity and interactions with target biomolecules.
Subcellular Localization
The subcellular localization of 1-(1,1-Difluoroethyl)-4-(trifluoromethyl)benzene is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization within subcellular structures can affect its interactions with enzymes, receptors, and other biomolecules, thereby modulating its biochemical effects.
Eigenschaften
IUPAC Name |
1-(1,1-difluoroethyl)-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F5/c1-8(10,11)6-2-4-7(5-3-6)9(12,13)14/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDOQCHYHYSMOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(trifluoromethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B1453381.png)
